rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol
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Overview
Description
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol: is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a phenol group attached to a dihydrobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methylation: The addition of a methyl group to the dihydrobenzofuran ring.
Phenolation: The attachment of a phenol group to the benzofuran ring.
These reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone derivative.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phenol group play crucial roles in binding to these targets, leading to modulation of biological pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rel-4-((2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol
- rel-4-((2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol-d3
Uniqueness
rel-4-((2R,3R)-5-Bromo-3-methyl-2,3-dihydrobenzofuran-2-yl)phenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H13BrO2 |
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Molecular Weight |
305.17 g/mol |
IUPAC Name |
4-[(2R,3R)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C15H13BrO2/c1-9-13-8-11(16)4-7-14(13)18-15(9)10-2-5-12(17)6-3-10/h2-9,15,17H,1H3/t9-,15-/m1/s1 |
InChI Key |
BVQNITQDZLFJAS-RFAUZJTJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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